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molecular formula C9H9ClN2O2 B1270347 n'-(2-Chloroacetyl)benzohydrazide CAS No. 50677-24-2

n'-(2-Chloroacetyl)benzohydrazide

Cat. No. B1270347
M. Wt: 212.63 g/mol
InChI Key: WGMBYJNNXDASJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642592B2

Procedure details

812 g (3.82 mol) of N′-(2-chloroacetyl)benzenecarbohydrazide were dissolved in 13 liters of dry DMF, and 384.95 g (4.58 mol) of sodium bicarbonate were added. The reaction solution was then heated to 100° C. and stirred at this temperature overnight. After the reaction had gone to completion (monitored by TLC, mobile phase dichloromethane/ethyl acetate 9:1), the reaction solution was cooled to room temperature, poured into 65 liters of water and extracted three times with in each case 17.5 liters of ethyl acetate. The combined organic phases were washed with 13.8 liters of saturated aqueous sodium bicarbonate solution, dried and concentrated to dryness under reduced pressure. The solid obtained was dissolved in a 9:1 mixture of dichloromethane and methanol and applied to 17 kg of silica gel. Using two portions of silica gel (8 kg each), the product was chromatographed using 260 liters of dichloromethane/ethyl acetate 9:1 as mobile phase. The combined product fractions were concentrated, and the resulting solid was triturated with 3 liters of diethyl ether. Filtration gave 247 g (1.40 mol, 35% of theory) of the title compound as a white solid.
Quantity
812 g
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
384.95 g
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])=[O:4].C(=O)(O)[O-].[Na+].ClCCl.C(OCC)(=O)C.O>CN(C=O)C.ClCCl.CO>[C:9]1([C:7]2[O:8][CH2:2][C:3](=[O:4])[NH:5][N:6]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
812 g
Type
reactant
Smiles
ClCC(=O)NNC(=O)C1=CC=CC=C1
Name
Quantity
13 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
384.95 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.C(C)(=O)OCC
Step Four
Name
Quantity
65 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with in each case 17.5 liters of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 13.8 liters of saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
the product was chromatographed
CONCENTRATION
Type
CONCENTRATION
Details
The combined product fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with 3 liters of diethyl ether
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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